Rosuvastatin D6 Calcium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Rosuvastatin D6 Calcium is deuterium labeled Rosuvastatin, which is a competitive inhibitor of HMG-CoA reductase with IC50 of 11 nM.
Scientific Research Applications
Enhanced Dissolution and Permeability
Rosuvastatin calcium, widely used for dyslipidemia, has low bioavailability. Research has been conducted on developing rosuvastatin calcium self-emulsifying drug delivery systems (SEDDS) to improve this. These systems have shown higher permeability values than commercial formulations, indicating their potential as effective hyperlipidemia therapy for oral delivery (Karasulu et al., 2016).
Analytical Methods for Determination
Various analytical methods have been developed for the quantification of rosuvastatin in pharmaceutical preparations and biological fluids. These methods include spectrophotometry, high-performance liquid chromatography (HPLC) coupled to ultraviolet (UV) detection, and tandem mass spectrometry (LC–MS/MS) (Ângelo et al., 2018).
Tissue Engineering and Wound Healing
Rosuvastatin calcium has been explored in the field of tissue engineering, specifically for skin regeneration. Chitosan hydrochloride scaffolds loaded with rosuvastatin have been developed for this purpose. In vivo studies on these scaffolds have shown increased proliferation of human dermal fibroblasts and enhanced skin regeneration in animal models (Maged et al., 2019).
Solid Self-Nanoemulsifying Drug Delivery System
A solid self-nanoemulsifying drug delivery system (S-SNEDDS) of rosuvastatin calcium has been developed to enhance oral bioavailability. Studies have demonstrated a significant increase in plasma concentrations of rosuvastatin in rats treated with S-SNEDDS compared to the drug in suspension, indicating a notable improvement in pharmacokinetic behavior (Qader & Hussein, 2021).
Nanoemulsion Formulations for Improved Solubility
Nanoemulsion formulations of rosuvastatin have been developed to address its poor aqueous solubility and low absorption. These formulations have shown significantly higher dissolution rates compared to the drug in suspension, indicating their potential to improve solubility and bioavailability (Rahimi & Toliyat, 2018).
Transdermal Delivery
Research has also focused on developing transdermal patches of rosuvastatin calcium to bypass first-pass metabolism and increase bioavailability. These patches have shown promising results in in vitro drug release profiles and skin compatibility studies (Lakshmi et al., 2020).
Properties
Molecular Formula |
C22H21D6FN3O6S . 1/2 Ca |
---|---|
Molecular Weight |
506.61 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.